molecular formula C12H24N2O3 B13520700 Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13520700
M. Wt: 244.33 g/mol
InChI Key: IYMBMWCFDPSCSD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Protection: The amino group of piperidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Substitution: The protected piperidine is then reacted with 2-amino-1-hydroxyethanol under appropriate conditions to introduce the hydroxyethyl group.

    Deprotection: The final step involves deprotecting the amino group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in diverse fields makes it a valuable compound in scientific research .

Biological Activity

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (TBHEP) is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 228.34 g/mol
  • Appearance : Light yellow liquid
  • Solubility : Soluble in organic solvents

The compound's structure includes a piperidine ring, which is crucial for its interaction with biological targets.

Synthesis

TBHEP is typically synthesized through multi-step organic reactions involving the piperidine scaffold. The synthesis process often includes:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl and amino groups.
  • Hydroxylation to achieve the final structure.

These steps allow for the modification of functional groups, which can influence biological activity.

Enzyme Modulation

Research indicates that TBHEP can modulate various enzyme activities, particularly those involved in metabolic pathways. It acts as a ligand for several receptors, influencing their activity and potentially leading to therapeutic effects in various diseases.

The mechanism of action of TBHEP involves:

  • Receptor Binding : TBHEP interacts with specific receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression .
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for cell proliferation and survival, making it a candidate for cancer therapies .

Anticancer Activity

A study highlighted TBHEP's potential as an anticancer agent. It demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than standard treatments like bleomycin. This suggests that TBHEP may induce apoptosis in cancer cells through its unique structural properties .

Neuroprotective Effects

Another area of research focuses on TBHEP's neuroprotective properties. Its derivatives have been explored for treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems and reduce oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylateC₁₂H₂₄N₂O₃Variation in amino group position
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylic acidC₁₂H₂₃NO₃Lacks amino group
N-Boc-piperidine derivativesVariesUsed for protecting amine groups

This table illustrates how variations in structure can impact biological activity and therapeutic potential.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3

InChI Key

IYMBMWCFDPSCSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CN)O

Origin of Product

United States

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